Methylthiomethyl butyrate

Description

Contextualization within Organosulfur and Ester Chemistry

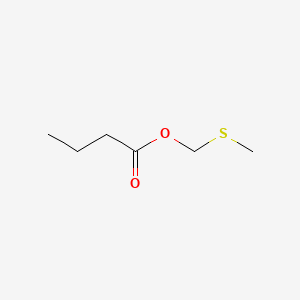

The molecular architecture of methylthiomethyl butyrate (B1204436) is characterized by the presence of two key functional groups: an ester and a thioether. This duality firmly places it within both organosulfur and ester chemistry.

Ester Chemistry: The compound is a butyrate ester, meaning it is derived from butanoic acid. nih.govfoodb.ca The ester group (-COO-) is a fundamental functional group in organic chemistry, known for its role in synthesis, as solvents, and in the chemical makeup of many natural and synthetic compounds.

Organosulfur Chemistry: The presence of a methylthio group (-SCH₃) makes it an organosulfur compound. foodb.ca Specifically, the C-S-C linkage classifies it as a thioether. Organosulfur compounds are significant in biochemistry and are known for their distinct and often potent aromas.

Overview of Academic Research Trajectories on Methylthiomethyl Butyrate

Academic research on this compound appears to be focused primarily on its synthesis and its properties as a flavor and fragrance agent. While it is a well-documented compound in chemical databases, the volume of extensive academic publications dedicated solely to it is limited. foodb.cahmdb.ca

One documented method for its preparation involves the reaction of 2-methylbutyric acid with chloromethyl methyl sulfide (B99878) in the presence of triethylamine. prepchem.com Research interest is often linked to its evaluation for use in food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the compound, which underscores its relevance in applied chemical sciences. nih.govinchem.org Its application in imparting tropical, fruity, and metallic notes to foods and beverages is a key area of its industrial use. thegoodscentscompany.com

Structural Classification of this compound within Fatty Acid Esters and Monothioacetals

The specific arrangement of atoms in this compound allows for its precise classification within more specialized chemical families.

Fatty Acid Ester: It is classified as a fatty acid ester. nih.govfoodb.cahmdb.carxnfinder.org This classification arises because it is an ester of butyric acid, a short-chain fatty acid. The LIPID MAPS (LIPID Metabolites and Pathways Strategy) system categorizes it under "Short fatty esters". nih.gov

Monothioacetal: The compound is also identified as a monothioacetal. foodb.cahmdb.carxnfinder.org This classification is due to the R-O-CH₂-S-R' functional group, which is characteristic of a thioacetal where one oxygen atom of an acetal (B89532) is replaced by a sulfur atom. This structural feature is a direct result of the combination of the ester and thioether functionalities at the same carbon atom.

Chemical and Physical Data

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methylsulfanylmethyl butanoate | nih.gov |

| CAS Number | 74758-93-3 | nih.gov |

| Molecular Formula | C₆H₁₂O₂S | nih.gov |

| SMILES | CCCC(=O)OCSC | nih.gov |

| InChIKey | PGAUNUCMBMQPFT-UHFFFAOYSA-N | nih.gov |

Table 2: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 148.23 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | nih.gov |

| Odor | Metallic, fruity | nih.govchemicalbook.com |

| Boiling Point | 182.0 to 183.0 °C at 760 mm Hg | nih.gov |

| Density | 0.943-0.948 | nih.gov |

| Refractive Index | 1.454-1.464 | nih.gov |

| Solubility | Very slightly soluble in water; Soluble in alcohols and oils | nih.govthegoodscentscompany.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methylbutyric acid |

| Chloromethyl methyl sulfide |

| Triethylamine |

Structure

3D Structure

Properties

IUPAC Name |

methylsulfanylmethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-4-6(7)8-5-9-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAUNUCMBMQPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868320 | |

| Record name | Methylthiomethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with metallic fruity odour | |

| Record name | Methylthiomethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

182.00 to 183.00 °C. @ 760.00 mm Hg | |

| Record name | Methylthiomethyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohols and oils | |

| Record name | Methylthiomethyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methylthiomethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.943-0.948 | |

| Record name | Methylthiomethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

74758-93-3 | |

| Record name | (Methylthio)methyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74758-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthiomethyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074758933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthiomethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylthio)methyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOMETHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PF86RKU3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylthiomethyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Mechanistic Pathways of Methylthiomethyl Butyrate and Analogues

Synthetic Methodologies for Methylthiomethyl Ester Formation

The creation of methylthiomethyl esters, including methylthiomethyl butyrate (B1204436), can be achieved through several synthetic routes. These methods primarily focus on the introduction of the methylthiomethyl group to a carboxylic acid.

Utilization of Dimethyl Sulfoxide-Derived Reagents in Methylthiomethylation Reactions

A prominent and practical method for the synthesis of methylthiomethyl esters involves the use of dimethyl sulfoxide (B87167) (DMSO) as both a reagent and a solvent. rsc.org This approach is considered more environmentally friendly and safer compared to methods using toxic reagents like methylthiomethyl chloride (MTM-Cl). researchgate.netnih.gov

One common strategy employs a Pummerer rearrangement. wikipedia.orgresearchgate.net In this type of reaction, DMSO is activated by various reagents such as acetic anhydride (B1165640) (Ac₂O), oxalyl chloride, or tert-butyl bromide, which then reacts with a carboxylic acid to form the corresponding MTM ester. nih.govwikipedia.orgresearchgate.net For instance, the reaction of carboxylic acids with DMSO and oxalyl chloride at low temperatures can produce methylthiomethyl esters in high yields (82-94%). researchgate.net

A particularly straightforward protocol involves the direct reaction of a carboxylic acid with DMSO under reflux conditions, without the need for an external catalyst. rsc.orgrsc.org This autocatalytic methylthiomethylation proceeds smoothly for a variety of carboxylic acids, including aliphatic, aromatic, and unsaturated ones, and demonstrates good tolerance for different functional groups. rsc.orgrsc.org The proposed mechanism for this catalyst-free reaction involves the formation of a DMSO enolate. rsc.org

The table below summarizes various conditions and reagents used for the synthesis of MTM esters from carboxylic acids using DMSO.

| Activator/Conditions | Reagents | Key Features | Reference |

| Acetic Anhydride (Ac₂O) | DMSO, Ac₂O | Involves Pummerer rearrangement. | wikipedia.org |

| Oxalyl Chloride | DMSO, Oxalyl chloride, Triethylamine | High yields at low temperatures. | researchgate.net |

| Catalyst-Free | DMSO (as solvent and reagent) | Simple, broad substrate scope, good functional group tolerance. | rsc.orgrsc.org |

| "ButBr/Me2SO" Reagent | ButBr, DMSO | Mild conditions, good yields for N-alpha-protected amino acid MTM esters. | nih.gov |

Esterification Strategies for the Butyrate Moiety Incorporation

The incorporation of the butyrate moiety to form methylthiomethyl butyrate specifically involves the esterification of butyric acid. Butyric acid, a typical carboxylic acid, can readily undergo reactions to form esters. wikipedia.org The general principle involves reacting butyric acid or its activated form (like butyryl chloride) with a methylthiomethyl alcohol equivalent, or more commonly, forming the MTM ester directly from butyric acid using the methods described in the previous section.

For example, the direct reaction of butyric acid with DMSO under reflux would yield this compound. rsc.orgrsc.org This process is an application of the general methylthiomethylation of carboxylic acids.

Alternatively, while less direct for MTM-esters, traditional Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental concept in ester formation. However, for this compound synthesis, the direct conversion of butyric acid using DMSO-based methods is often more efficient. rsc.orgresearchgate.net

Application of the Methylthiomethyl Functional Group in Advanced Organic Synthesis

Beyond its presence in specific target molecules, the methylthiomethyl group plays a significant role as a functional group in the broader context of organic synthesis, particularly as a protecting group.

Role of Methylthiomethyl Groups as Protecting Group Moieties

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction at another site in the molecule. The methylthiomethyl (MTM) group is utilized as a protecting group for both hydroxyl and carboxylic acid functionalities. nih.govwikipedia.orglibretexts.org

Protection of Alcohols: The MTM group can be introduced to protect alcohols, forming MTM ethers. wikipedia.org This is particularly useful for tertiary alcohols, which are prone to dehydration under acidic conditions. wikipedia.org The protection is robust under mild acidic conditions. youtube.com Deprotection, or removal of the MTM group, can be achieved under neutral conditions using reagents like mercuric chloride (HgCl₂), which allows for selective removal in the presence of other acid- or base-labile protecting groups. wikipedia.org

Protection of Carboxylic Acids: The MTM group can also serve as a protecting group for carboxylic acids, forming MTM esters. nih.govnih.gov This protection strategy is valuable in complex syntheses, such as in peptide synthesis, where the carboxylic acid end of an amino acid needs to be masked while peptide bond formation occurs at the amino terminus. nih.gov

The table below outlines the key characteristics of the MTM protecting group.

| Functional Group Protected | Common Protection Method | Common Deprotection Method | Key Advantages | Reference |

| Alcohols (Hydroxyls) | DMSO/Acetic Anhydride; Sodium Hydride/MTM Halide | Mercuric Chloride (HgCl₂) | Stable to mild acid; selective removal under neutral conditions. | wikipedia.org |

| Carboxylic Acids | "ButBr/Me2SO" reagent; DMSO/Oxalyl Chloride | Acidic conditions (e.g., HCl in ether) | Can be used in peptide synthesis. | researchgate.netnih.gov |

Site-Selective Acylation Approaches in Related Butyrylation Reactions

Site-selective acylation is a crucial strategy in organic synthesis when a molecule contains multiple similar functional groups, such as several hydroxyl groups. nih.gov The goal is to acylate only one specific position. While not directly about the synthesis of this compound, the principles of site-selective butyrylation are relevant to the broader context of butyrate chemistry.

In studies involving amphiphilic diols (molecules with two hydroxyl groups in distinct polar and non-polar domains), researchers have developed organocatalysts to control which hydroxyl group is acylated. nih.govacs.org For instance, in the butyrylation of a model diol using butyric anhydride or butyryl chloride, specially designed catalysts can direct the acylation towards a specific hydroxyl group, either in the polar or apolar region of the molecule. nih.govacs.org The choice of acylating agent (e.g., butyric anhydride vs. butyryl chloride) and the use of additives can dramatically influence the reaction rate and selectivity. acs.orgmdpi.com

These advanced methods highlight the nuanced control that can be achieved in acylation reactions, a fundamental process related to the formation of butyrate esters. nih.govacs.org

Natural Occurrence, Biosynthesis, and Biotransformation of Methylthiomethyl Butyrate

Occurrence and Distribution in Biological and Food Systems

Methylthiomethyl butyrate (B1204436) is a naturally occurring compound found in some plants and is utilized as a flavoring agent in the food industry. nih.govnih.gov While extensive profiling across a wide array of plant metabolomes is not broadly documented, its characteristic aroma profile, which includes notes described as "fruity," "tropical," and "onion," suggests its presence in corresponding botanical sources. hmdb.ca For instance, sulfurous compounds are key components of the aroma of many tropical fruits. researchgate.net

The presence of S-methyl thioesters is also associated with fermented food products. Research on the fungus Geotrichum candidum, which is used in the ripening of cheese, has demonstrated the synthesis of S-methyl thioesters. oup.com This indicates that compounds like Methylthiomethyl butyrate are likely components of the volatile profile of certain cheeses, formed through microbial activity during the fermentation and ripening processes. oup.com Its related compound, dimethyl trisulfide, has also been identified in fermented foods. colab.ws

Table 2: Documented and Inferred Natural Occurrence of this compound

| Matrix | Finding | Aroma Contribution | Source |

|---|---|---|---|

| General Food Systems | Used as a flavoring agent. | Fruity, Tropical, Metallic, Onion, Sulfurous | nih.govhmdb.ca |

| Fermented Products (e.g., Cheese) | Biosynthesis of S-methyl thioesters by ripening microorganisms like Geotrichum candidum is established. | Contributes to characteristic cheese aroma. | oup.com |

| Tropical Fruits | Part of the complex volatile profile of esters and sulfur compounds. | Fruity, Tropical | researchgate.net |

Volatile organic compounds (VOCs) are crucial for the aroma and flavor of fruits and other foods. cirad.frnih.gov Fruit aromas are composed of a complex mixture of various chemical classes, including esters, alcohols, aldehydes, and terpenes. researchgate.net Esters are a major class of aroma-active volatiles that typically impart fruity notes. researchgate.net

Identification in Plant Metabolomes and Fermented Products

Enzymatic and Microbial Formation Mechanisms

The biosynthesis of this compound originates from the metabolism of sulfur-containing amino acids, primarily methionine. oup.comrsc.org The initial step in the pathway is the degradation of L-methionine to produce methanethiol (B179389) (MTL), a highly volatile sulfur compound. oup.com This conversion is catalyzed in many microorganisms by the enzyme L-methionine γ-lyase. oup.com

Once methanethiol is formed, it can react with an activated form of butyric acid to form the thioester. Research indicates that the activation of short-chain fatty acids to their acyl-coenzyme A (acyl-CoA) derivatives is a prerequisite for the synthesis of S-methyl thioesters. oup.com In the case of this compound, butyric acid is activated to butyryl-CoA. The subsequent reaction between methanethiol and butyryl-CoA yields this compound. While the formation of S-methyl thioacetate (B1230152) (from acetyl-CoA) can be either enzymatic or spontaneous, studies suggest that for longer-chain acyl-CoA compounds like butyryl-CoA, the thioester synthesis is primarily a spontaneous chemical reaction rather than a direct enzymatic catalysis. oup.com

Microorganisms play a key role in the degradation of esters and thioesters in various environments. d-nb.inforesearchgate.net The primary microbial degradation pathway for compounds like this compound is hydrolysis. d-nb.info Esterases, enzymes that are widespread in microorganisms, catalyze the cleavage of the ester bond. researchgate.net

In the case of this compound, hydrolysis would break the thioester linkage, yielding butyric acid and the thiol, methanethiol, as the primary degradation products. researchgate.net These resulting volatile compounds are then further metabolized by various microbial pathways. Butyric acid is a well-known short-chain fatty acid produced and utilized by gut microbiota. nih.gov Methanethiol is a precursor to other volatile sulfur compounds, such as dimethyl disulfide and dimethyl trisulfide, through oxidation reactions. oup.com

Biosynthetic Pathways from Sulfur-Containing Amino Acid Precursors

Metabolic Fate and Biotransformation Pathways in Biological Systems

When ingested, small lipophilic molecules like this compound are expected to be absorbed from the intestine. researchgate.net The metabolic fate within a biological system, such as the human body, involves several biotransformation pathways designed to increase water solubility and facilitate excretion.

The metabolism of this compound is predicted to proceed through two main reactions:

Ester Hydrolysis : Similar to microbial degradation, the ester linkage is susceptible to hydrolysis by esterase enzymes present in the body. This would cleave the molecule into butyric acid and methanethiol.

Sulfur Oxidation : Thioethers undergo oxidation as a major metabolic pathway. The sulfur atom in the methanethiol moiety or in the parent molecule can be oxidized to form a sulfoxide (B87167), and potentially further to a sulfone. This oxidation significantly increases the polarity of the compound, aiding in its renal excretion. researchgate.net

While specific metabolic studies on this compound are limited, the general principles of xenobiotic metabolism suggest that it would be efficiently metabolized and not accumulate in the body. researchgate.net

Identification of this compound and its Adducts in Plasma Metabolome

The detection and identification of exogenous compounds and their metabolites in human plasma is a key area of metabolomics research. Such studies can provide insights into exposure to various substances, including those from diet and the environment, and their subsequent metabolic fate within the body.

A metabolome-wide association study of human plasma has identified this compound, along with its adducts. nih.gov This research, which aimed to understand the metabolic impact of exposures to various compounds, utilized high-resolution metabolomics to analyze plasma samples. nih.gov In the study, this compound was identified as part of a network of metabolic features associated with flavorants. nih.gov The detection of "multiple adducts" of this compound suggests that upon entering the bloodstream, the compound may be modified, forming various derivatives. nih.gov

The identification of sulfur-containing metabolites in plasma can be challenging due to their reactivity and often low concentrations. Specialized analytical techniques, such as gas chromatography combined with sulfur chemiluminescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are often employed for the accurate quantification of these compounds in biological matrices like plasma. acs.orgshimadzu.com Such methods offer high selectivity and sensitivity, which are crucial for distinguishing and measuring trace levels of specific sulfur-containing molecules and their metabolites. acs.org

The table below summarizes the findings related to the detection of this compound in plasma metabolomics.

| Study Focus | Compound Detected | Analytical Context | Key Finding |

| Metabolome-wide association study of flavorants in human plasma | This compound (multiple adducts) | High-resolution metabolomics | Associated with a metabolic community of flavorants and their metabolites. nih.gov |

Investigations into Cellular Localization of Metabolites

The cellular localization of a metabolite is critical to understanding its biological activity and metabolic fate. For a compound like this compound, which is a fatty acid ester, its journey into and within a cell is expected to follow the general pathways established for fatty acids and their derivatives. imrpress.comhmdb.ca

The uptake of long-chain fatty acids and their esters from the bloodstream into cells is a regulated process involving both passive diffusion and protein-mediated transport. imrpress.com Several key proteins located on the plasma membrane are responsible for facilitating this transport. Once inside the cell, these molecules are typically bound to fatty acid-binding proteins (FABPs), which shuttle them to various organelles for metabolism or storage. imrpress.com

The primary sites for the metabolism of fatty acids are the mitochondria and peroxisomes, where they undergo β-oxidation. imrpress.com Additionally, fatty acid esters can be incorporated into other lipids, such as phospholipids (B1166683) and triacylglycerols, a process that largely occurs in the endoplasmic reticulum. imrpress.com The Human Metabolome Database (HMDB) lists the cellular locations for this compound as the cytoplasm, membrane, and extracellular space. hmdb.ca

The table below details the key proteins and cellular compartments involved in the transport and localization of fatty acid esters.

| Protein/Organelle | Function in Fatty Acid Ester Localization | Cellular Location |

| FAT/CD36 | A key transporter that facilitates the uptake of long-chain fatty acids across the plasma membrane. physiology.orgnih.gov | Plasma Membrane |

| FATPs (Fatty Acid Transport Proteins) | A family of proteins that facilitate the transport of fatty acids into the cell and are involved in their activation to acyl-CoA. nih.gov | Plasma Membrane, Endoplasmic Reticulum |

| FABPs (Fatty Acid-Binding Proteins) | Intracellular proteins that bind to fatty acids and transport them to specific organelles for metabolism or storage. imrpress.com | Cytoplasm |

| Mitochondria | The primary site of β-oxidation, the process by which fatty acids are broken down to produce energy. imrpress.com | Cytoplasm |

| Peroxisomes | Also involved in β-oxidation, particularly for very long-chain fatty acids. imrpress.com | Cytoplasm |

| Endoplasmic Reticulum | Site of synthesis for complex lipids, where fatty acids are esterified into triacylglycerols and phospholipids. imrpress.com | Cytoplasm |

Academic Investigations into Flavor Chemistry and Sensory Perception of Methylthiomethyl Butyrate

Elucidation of Flavor Contributions in Complex Food Matrices

Methylthiomethyl butyrate (B1204436) is recognized for its complex sensory profile, described as having metallic, fruity, sulfurous, and musty notes. nih.govchemicalbook.com At a concentration of 2 parts per million (ppm) in a solution, its taste characteristics are further detailed as sulfurous, savory, and fruity, with tropical, vegetative, and onion-like nuances. chemicalbook.com Its primary function in the food industry is as a flavoring agent. nih.govfemaflavor.org

The perception of any flavor compound, including methylthiomethyl butyrate, is significantly influenced by the food matrix in which it is present. Food matrices are complex systems, often biphasic emulsions (like oil-in-water), where flavor molecules partition between the different phases, such as oil, water, and air. science.gov The release of a volatile compound from the food to be detected by the olfactory system—a process critical for flavor perception—is governed by these interactions. science.govmatis.is

Research into flavor delivery systems highlights several factors within a food matrix that can alter flavor perception:

Ingredient Interactions : Components like oils, emulsifiers, and thickening agents can interact with flavor compounds, modifying their thermodynamic behavior and volatility. science.gov Proteins, in particular, can bind to aromatic substances, which influences the release of flavor from the foodstuff. matis.is

Compositional Changes During Consumption : The act of eating introduces changes through mastication and dilution with saliva, further altering the release of volatile compounds. matis.is

| Descriptor | Associated Nuance | Reference Concentration |

|---|---|---|

| General Odor | Metallic, fruity | Not specified |

| Odor in Propylene Glycol (0.10%) | Sulfurous, musty, onion, fruity, tropical, metallic, vegetable | 0.10% |

| Taste Characteristics | Sulfurous, savory, fruity, tropical | 2 ppm |

Impact of Processing and Fermentation on this compound Generation and Profiles

The generation of flavor compounds like this compound is often a direct consequence of food processing and fermentation. sanpcme.co.za Butyrate (as butyric acid) is a well-documented product of anaerobic fermentation, particularly the fermentation of dietary fibers by gut microbiota. sanpcme.co.zawikipedia.org This process is common among bacteria of the genus Clostridium. wikipedia.org The production of butyric acid through microbial fermentation is a target for enhancing flavor and has attracted significant research interest. jmb.or.krmdpi.com For instance, certain Clostridium species are known to ferment carbohydrates to produce butyric acid. wikipedia.org

The formation of this compound specifically requires the convergence of a butyrate molecule and a methylthiol group. The sulfur-containing portion likely originates from the breakdown of sulfur-containing amino acids by bacteria. rsc.org In many food systems, especially those involving microbial activity like fermented fish or cheese, enzymatic and microbial actions on lipids, amino acids, and carbohydrates are the primary sources of volatile flavor compounds. rsc.org The use of proteases in processes like fish sauce fermentation can shorten the production time and enhance the flavor of the final product by breaking down proteins into precursor molecules. rsc.org

It can be postulated that the generation of this compound in naturally fermented foods occurs through a two-step process:

Butyrate Production : Bacterial fermentation of carbohydrates or other substrates leads to the formation of butyric acid. sanpcme.co.za

Methylthiol Donor Formation and Esterification : Concurrently, microbial degradation of sulfur-containing amino acids (e.g., methionine) generates methylthiol. This reactive sulfur compound can then be enzymatically or chemically esterified with the butyric acid to form this compound.

Processing conditions such as heat, pH, and the presence of specific enzymes and microbial strains can significantly influence the rate and quantity of flavor compound generation. nih.govacs.org The final flavor profile of a processed or fermented food is therefore highly dependent on the specific conditions employed, which dictate the complex array of volatile compounds produced. acs.org

| Process | Potential Role in this compound Formation | Key Precursors |

|---|---|---|

| Bacterial Fermentation | Generates butyric acid via anaerobic metabolism of carbohydrates. | Carbohydrates, Dietary Fiber |

| Proteolysis | Breaks down proteins to release sulfur-containing amino acids (e.g., methionine). | Proteins |

| Amino Acid Metabolism | Degradation of sulfur-containing amino acids to produce methylthiol. | Methionine |

| Esterification | Chemical or enzymatic reaction combining butyric acid and a methylthiol donor. | Butyric Acid, Methylthiol |

Structure-Odor/Flavor Relationships for this compound and its Analogues

The relationship between a molecule's chemical structure and its perceived odor is a fundamental area of flavor chemistry. Even minor changes to a chemical structure can lead to significant differences in sensory perception. For sulfur-containing compounds, the position and nature of the sulfur group are critical determinants of odor. researchgate.net

This compound's structure contains a butyrate ester and a thioether (sulfide) group separated by a methylene (B1212753) bridge. Altering parts of this structure, such as the length of the carbon chain or the type of ester group, results in analogues with distinct flavor profiles. Research on odorant receptors (ORs) has shown the importance of specific structural features for receptor activation. researchgate.net For example, a study on the mouse OR MOR244-3, which responds to sulfur compounds, demonstrated that the spatial relationship between sulfur-containing groups is crucial for binding and activation, a process that can be enhanced by the presence of metal ions like copper. researchgate.net This highlights the high degree of structural specificity involved in sulfur odor perception.

Comparing this compound to its structural analogues reveals key relationships:

Ethyl 4-(methylthio)butyrate : This analogue replaces the methyl ester group of a related compound with an ethyl group. This change typically reduces volatility and can alter the hydrophobic character, leading to subtle shifts in the flavor profile. inchem.org

3-(Methylthio)propyl acetate (B1210297) : In this analogue, the butyrate chain is replaced by a propyl acetate structure. This modification changes both the ester portion and the carbon chain length, resulting in a different balance of fruity and sulfurous notes. inchem.org

These comparisons demonstrate that the butyrate moiety is a key contributor to the fruity aspects of the flavor profile, while the methylthiomethyl group is responsible for the characteristic sulfurous and metallic notes. The interplay between these functional groups defines the compound's unique sensory identity.

| Compound Name | Structural Difference from this compound | Impact on Flavor/Odor Profile |

|---|---|---|

| This compound | Reference Compound | Metallic, fruity, sulfurous, musty, onion-like nih.govchemicalbook.com |

| Ethyl 4-(methylthio)butyrate | Isomer with an ethyl ester group instead of a methyl ester on the butyrate chain. | Likely reduced volatility and modified hydrophobic character, subtly altering the flavor balance. inchem.org |

| 3-(Methylthio)propyl acetate | Features a propyl chain and an acetate ester, a significant structural deviation. | Alters both the carbon chain length and the ester group, leading to a different sensory profile. inchem.org |

| (Methylthio)methanethiol (MTMT) | Contains both a thioether and a thiol group, but lacks the butyrate ester. | Extremely potent sulfurous odor; its detection is highly dependent on specific structural arrangement for receptor activation. researchgate.net |

Biological Activities and Mechanistic Studies of Methylthiomethyl Butyrate

Biochemical Roles and Metabolic Intersections

The biochemical identity of methylthiomethyl butyrate (B1204436) as a fatty acid ester situates it within the broader context of lipid science. nih.gov Its structure, featuring a butyrate group and a methylthio moiety, suggests potential involvement in both lipid and sulfur metabolic pathways.

Methylthiomethyl butyrate is recognized for its participation in lipid-related biochemical processes. foodb.ca Databases on metabolomics explicitly link the compound to the fatty acid metabolism and lipid metabolism pathways. hmdb.cafoodb.ca As a fatty acid ester, it is part of a large family of molecules that are central to lipid transport and metabolism. hmdb.ca The biotransformation of this compound is expected to follow pathways common to other simple aliphatic thioethers and carboxyl esters. inchem.org In vitro experiments suggest that the hydrolysis of the carboxyl ester group occurs even in the presence of a thioether (sulfide) group. inchem.org This hydrolysis would release butyrate, a well-studied short-chain fatty acid, directly implicating this compound in the metabolic pathways governed by butyrate's availability. inchem.orgmdpi.com The portion of butyrate that is not used by intestinal epithelial cells can enter the liver via portal circulation, where it is metabolized into acetyl-CoA and serves as a substrate for the synthesis of other fatty acids and cholesterol. mdpi.com

Based on its classification and metabolic potential, this compound has been ascribed several functional biological roles. foodb.ca These roles are primarily associated with the functions of its metabolic products, particularly butyrate. mdpi.com The compound is considered a potential nutrient and energy source. hmdb.cafoodb.ca Following hydrolysis, the released butyrate is a significant energy source for colon epithelial cells, where it is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle to produce ATP. mdpi.com It is also suggested to function as a membrane stabilizer and an energy storage compound. foodb.ca

Table 1: Potential Biological Roles of this compound

| Biological Role | Description |

| Nutrient | Can be metabolized to provide essential molecules for cellular processes. foodb.ca |

| Energy Source | Its biotransformation product, butyrate, is readily used by cells to produce ATP. hmdb.cafoodb.camdpi.com |

| Membrane Stabilizer | Implied role, likely related to its lipid-like structure. foodb.ca |

| Energy Storage | Can be converted into molecules like fatty acids for long-term energy storage. foodb.camdpi.com |

Involvement in Lipid Metabolism and Transport Processes

Cellular and Molecular Interactions of this compound and its Biotransformation Products

The interaction of this compound with cellular systems is multifaceted, involving direct interactions and, more significantly, the downstream effects of its metabolites. hmdb.cafoodb.ca

This compound is associated with cell signaling processes. hmdb.cafoodb.ca A metabolomics study investigating plasma from children identified this compound as part of a metabolic community of flavorants and their metabolites. nih.gov This suggests its presence and processing can be correlated with broader metabolic and signaling networks in the body. nih.gov

The most significant interactions with signaling pathways are attributed to its primary biotransformation product, butyrate. researchgate.netnih.gov Butyrate is a well-documented histone deacetylase (HDAC) inhibitor. researchgate.netnih.gov By inhibiting HDACs, butyrate can alter gene expression, de-repressing epigenetically silenced genes such as the cell cycle inhibitor p21 and the pro-apoptotic protein BAK. nih.gov This activity has profound implications for regulating cell functions. nih.gov Furthermore, butyrate interacts with specific G-protein coupled receptors (GPRs), namely GPR41 and GPR43. researchgate.net Activation of these receptors in the colon can increase the expression of peptide YY (PYY) and glucagon-like peptide 1 (GLP-1), hormones that play roles in regulating glucose metabolism. researchgate.net

The modulatory effects of this compound are largely enacted through its metabolites. The initial biotransformation involves two primary sites: the ester linkage and the sulfur atom. inchem.org Hydrolysis of the ester yields butyrate and methylthionomethanol. inchem.org The sulfur atom can be oxidized, with sulfoxide (B87167) formation representing a major metabolic detoxification pathway for thioethers. inchem.orgwho.int This metabolic processing is in itself a modulation of a biological system, as it involves detoxification pathways designed to handle xenobiotics. inchem.org

The released butyrate exerts broad anti-inflammatory activities and can modulate the immune system. nih.gov For example, it can induce the expression of the antimicrobial protein cathelicidin (B612621) in human colonic, gastric, and hepatic cells, contributing to innate immune defense. nih.gov Butyrate also modulates cellular proliferation, with studies showing it can arrest the proliferation of vascular smooth muscle cells, suggesting a potential role in cardiovascular health. nih.gov Through its action as an HDAC inhibitor, butyrate can also promote epigenetic remodeling, which is a fundamental process in cellular differentiation and function. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Methylthiomethyl Butyrate

Chromatographic Techniques for Isolation and Separation

Chromatographic methods are fundamental for separating methylthiomethyl butyrate (B1204436) from other volatile and non-volatile compounds present in a sample matrix. This separation is a critical prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like methylthiomethyl butyrate. frontiersin.orgmdpi.com In this method, the sample is first vaporized and then separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. frontiersin.org Following separation, the individual compounds are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected by the mass spectrometer, providing a unique "fingerprint" for identification. frontiersin.org

The identification of this compound is typically achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against established libraries such as the NIST spectral library. frontiersin.org For enhanced sensitivity and accuracy, especially in complex matrices like food and biological samples, derivatization techniques may be employed. nih.gov For instance, trimethylsilyl (B98337) (TMS) derivatization can improve the volatility and thermal stability of analytes. nih.gov

Sample preparation for GC-MS analysis often involves extraction techniques like solid-phase microextraction (SPME), which concentrates volatile compounds from the headspace of a sample onto a coated fiber. frontiersin.orgnih.govnih.gov This is particularly useful for analyzing flavor compounds in beverages and food products. frontiersin.orgnih.govnih.gov

Table 1: Predicted GC-MS Data for this compound

| Property | Value | Source |

|---|---|---|

| Spectrum Type | GC-MS (Non-derivatized) | Wishart Lab |

| Ionization Energy | 70eV | Wishart Lab |

| Ionization Mode | Positive | Wishart Lab |

| Splash ID | splash10-006x-9000000000-6643aa620c8d1dc01f56 | Wishart Lab |

This table presents predicted data and serves as a reference for the expected mass spectral characteristics of this compound under typical GC-MS conditions.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Profiling

While GC-MS is ideal for volatile compounds, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) offers a complementary approach, particularly for less volatile or thermally unstable sulfur-containing compounds and for comprehensive metabolite profiling. mdpi.comnih.gov LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluting compounds are then introduced into a high-resolution mass spectrometer, which can measure mass with very high accuracy, aiding in the determination of the elemental composition of a molecule. frontiersin.orgnih.gov

LC-HRMS is particularly valuable in food analysis and metabolomics for identifying a wide range of compounds, including organosulfur compounds in complex matrices like onions. mdpi.com The high mass accuracy of HRMS helps to distinguish between compounds with very similar masses, which is crucial for confident identification in complex biological samples. nih.gov Derivatization can also be used in LC-MS to improve ionization efficiency and chromatographic retention. For example, aniline (B41778) derivatization has been used for the absolute quantification of short-chain fatty acids. plos.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to elucidate the structure of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, the protons on the carbon adjacent to the sulfur atom will have a characteristic chemical shift.

¹³C NMR: The carbon NMR spectrum indicates the number of different types of carbon atoms in the molecule. The chemical shift of the carbonyl carbon in thioesters is a key diagnostic peak and is typically found in the range of 160-180 ppm. libretexts.org

Table 2: Predicted ¹H NMR Spectral Data for a Related Compound, Methyl Butyrate

| Chemical Shift (ppm) | Multiplicity | Protons |

|---|---|---|

| 3.66 | Singlet | 3H (CH₃-O) |

| 2.29 | Triplet | 2H (CH₂-C=O) |

| 1.66 | Sextet | 2H (CH₂-CH₃) |

| 0.94 | Triplet | 3H (CH₃-CH₂) |

This table for methyl butyrate provides an illustrative example of the types of signals expected in an ester. The specific shifts for this compound would differ due to the presence of the methylthio group. chemicalbook.com

Quantitative Analysis Approaches in Complex Biological and Food Matrices

The quantification of this compound in complex matrices such as food and biological samples presents analytical challenges due to the presence of numerous interfering compounds. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for quantitative analysis. nih.govresearchgate.net By using an internal standard and creating a calibration curve with known concentrations of this compound, its concentration in a sample can be accurately determined. researchgate.net Selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity for quantifying target analytes in complex mixtures by monitoring only specific fragment ions of the compound of interest. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is another powerful quantitative technique. nih.gov Similar to GC-MS, it relies on stable isotope-labeled internal standards for accurate quantification. plos.org LC-MS/MS offers high selectivity and sensitivity, making it suitable for trace-level analysis in biological fluids. nih.gov The development of methods with low limits of detection (LOD) and quantification (LOQ) is crucial for detecting the small amounts of flavor compounds that can significantly impact the sensory properties of food. plos.org For example, methods for analyzing short-chain fatty acids have achieved LODs in the nanomolar range. plos.org

High-Performance Liquid Chromatography (HPLC) with detectors like a diode array detector (DAD) can also be used for quantification, especially when the compound has a suitable UV absorbance. researchgate.net This method is often used for determining the purity of standards and in quality control applications. researchgate.net

The choice of method often depends on the specific matrix, the required sensitivity, and the availability of instrumentation. Method validation, including assessment of linearity, accuracy, precision, and recovery, is essential to ensure reliable quantitative results. nih.govplos.org

Future Directions and Emerging Research Avenues for Methylthiomethyl Butyrate

Untapped Biosynthetic Routes and Enzymatic Investigations

The current industrial synthesis of flavor esters often relies on chemical methods. However, there is a growing demand for "natural" ingredients, driving research into biotechnological production through microbial fermentation or enzymatic catalysis. jmb.or.kr For methylthiomethyl butyrate (B1204436), this represents a significant and largely untapped area of research.

Future investigations will likely focus on identifying and engineering metabolic pathways in microorganisms for the de novo biosynthesis of methylthiomethyl butyrate. This could involve combining pathways for butyrate production with those for the synthesis and transfer of a methylthio group. Butyrate is a common product of anaerobic fermentation, where two acetyl-CoA molecules are converted to butyryl-CoA, which is then transformed into butyrate. nih.gov The methylthio moiety is typically derived from the amino acid methionine. Elucidating how these pathways can be linked and optimized in a microbial host is a key future challenge.

Enzymatic synthesis presents a more direct biosynthetic route. Hydrolases, such as cutinases and lipases, which catalyze esterification in non-aqueous systems, are promising candidates. jmb.or.kr Research has demonstrated the efficiency of cutinases for synthesizing various short-chain alkyl butyrates. jmb.or.kr Future studies could explore the substrate specificity of a wide range of these enzymes for the esterification of butyric acid with methylthiomethanol or a related precursor. Cutinases are particularly interesting as they show high affinity for C4 to C10 carbon chains, making them potentially efficient for producing butyrate esters. jmb.or.kr

Table 1: Potential Enzymes for Biosynthesis of this compound

| Enzyme Class | Specific Enzyme Example | Potential Role in Synthesis | Research Focus |

| Hydrolases | Cutinase, Lipase, Esterase | Catalyze esterification of butyric acid with a methylthio-group donor. | Screening for high substrate specificity and yield; reaction optimization in non-aqueous media. |

| Transferases | Butyryl-CoA:acetate (B1210297) CoA transferase | Final step in the microbial production of butyrate from butyryl-CoA. | Metabolic engineering of host organisms to enhance precursor supply. |

| Methyltransferases | Methionine S-methyltransferase | Potential involvement in generating methylthio donors from methionine. | Identification and characterization of enzymes for the methylthio moiety pathway. |

Advanced Studies on Biological Impact and Receptor Interactions

While the toxicological profile of this compound as a food additive has been evaluated, its broader biological impact and specific molecular interactions remain largely unexplored. nih.govinchem.org A significant future research direction will be to investigate whether this compound acts as a pro-drug for butyrate, a well-studied short-chain fatty acid (SCFA) with profound biological effects. nih.govdovepress.comfrontiersin.org

Butyrate is known to modulate cellular function through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A. nih.govdovepress.commdpi.com These interactions give butyrate anti-inflammatory, neuroprotective, and gut-health-promoting properties. nih.govdovepress.comfrontiersin.org A critical research question is whether this compound is hydrolyzed in vivo to release butyrate and, if so, the efficiency and location of this process.

Furthermore, advanced studies must consider that the intact ester may possess its own unique biological activities, distinct from those of butyrate. The presence of the methylthio group could influence its lipophilicity, membrane permeability, and interactions with specific receptors or enzymes. Future research should employ high-throughput screening and molecular docking studies to identify potential novel protein targets for this compound. Investigating its effects on immune cells, gut epithelial cells, and neuronal cells could reveal new therapeutic applications. dovepress.commdpi.com

Table 2: Known Butyrate Receptors and Potential Research Questions for this compound

| Receptor | Known Function of Butyrate Activation | Key Research Question for this compound |

| GPR41 (FFAR3) | Modulates gut hormone release and sympathetic nervous system activity. nih.govmdpi.com | Does this compound bind to GPR41, or does it require hydrolysis to butyrate first? |

| GPR43 (FFAR2) | Regulates inflammatory responses in immune cells like neutrophils. dovepress.com | Can this compound modulate inflammation via GPR43 in immune cells? |

| GPR109A (HCAR2) | Suppresses inflammation in colonocytes and immune cells; induces apoptosis in cancer cells. nih.gov | What is the effect of this compound on GPR109A signaling in the colon? |

| HDACs | Epigenetic regulation of gene expression, leading to anti-inflammatory and anti-proliferative effects. nih.govmdpi.com | Does the intact ester exhibit HDAC inhibitory activity, or is this effect solely due to released butyrate? |

Innovative Synthetic Strategies for Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a promising avenue for discovering compounds with enhanced or novel properties for applications in flavor science, materials, and pharmaceuticals. The methylthiomethyl (MTM) group is a known entity in organic synthesis, often used as a protecting group for hydroxyls. google.comuvic.ca This knowledge can be leveraged to create a diverse library of related molecules.

Innovative strategies will move beyond traditional esterification. For example, flow chemistry and the use of solid acid catalysts are emerging trends to improve the efficiency and scalability of synthesis. Future research will likely focus on creating analogues by systematically modifying each part of the molecule:

Alkyl Chain Modification: Varying the length of the carboxylic acid chain (e.g., propionate, hexanoate) to alter flavor, volatility, and biological activity. inchem.org

Ester Group Modification: Replacing the methyl group of the ester with other alkyl or aryl groups (e.g., ethyl, propyl) to fine-tune physical properties like solubility and hydrophobicity.

Sulfur Group Derivatization: The thioether can be oxidized to form sulfoxide (B87167) (methylsulfinylmethyl butyrate) or sulfone (methylsulfonylmethyl butyrate) derivatives. These oxidized forms have significantly different electronic properties and polarity, which could lead to new applications as chemical intermediates or bioactive molecules.

The synthesis of these analogues will be crucial for establishing structure-activity relationships (SAR), providing insights into how specific structural features correlate with desired properties, be it a particular flavor profile or a specific biological interaction.

Development of Novel Analytical Techniques for Trace Analysis

The analysis of volatile sulfur compounds like this compound in complex matrices such as food and biological samples presents a significant challenge. acs.orgacs.org These compounds are often present at trace levels (parts-per-billion or lower), can be highly reactive, and may be thermally labile. acs.orgmarkes.com While methods like gas chromatography (GC) with sulfur-selective detectors (e.g., Sulfur Chemiluminescence Detector - SCD, Flame Photometric Detector - FPD) are the current standard, there is a continuous need for more sensitive, selective, and rapid analytical techniques. acs.orgnih.govnih.gov

Future research in this area will likely focus on several key innovations:

Advanced Sample Preparation: Improving techniques like headspace solid-phase microextraction (SPME) by developing new fiber coatings that offer higher selectivity and recovery for volatile sulfur compounds. nih.govresearchgate.net

Enhanced Chromatographic Separation: The use of multidimensional gas chromatography (GCxGC) offers superior resolving power, which is essential for separating trace analytes from complex matrix interferences in food or environmental samples. acs.org Developing more inert GC columns and liners is also crucial to prevent the loss of reactive sulfur compounds during analysis. acs.org

Hyphenated Detection Systems: Combining high-resolution mass spectrometry (HRMS) with GC will enable more confident identification and quantification at lower detection limits.

Rapid Sensing Technologies: The development of novel chemosensors or electronic nose systems tailored for the detection of specific sulfur compounds could provide real-time, on-site analysis, which would be invaluable for food quality control and environmental monitoring. mdpi.com

These advancements will be critical for accurately quantifying this compound and its derivatives in various media, underpinning research in biosynthesis, biological impact, and food science.

Table 3: Comparison of Current and Future Analytical Techniques

| Technique | Current Status | Future Direction/Innovation | Potential Advantage |

| Sample Preparation | Headspace SPME with standard fibers. nih.govresearchgate.net | Development of novel, selective SPME fiber coatings. | Higher recovery, reduced matrix effects. |

| Chromatography | Single-dimension GC with FPD or SCD. acs.orgnih.gov | Multidimensional GC (GCxGC); development of inert columns. acs.org | Enhanced separation from co-eluting matrix components; improved accuracy. |

| Detection | Sulfur-selective detectors (SCD, FPD), standard MS. acs.orgnih.gov | High-Resolution Mass Spectrometry (HRMS); advanced chemiluminescence detectors. | Lower detection limits, higher confidence in identification. |

| Screening | Laboratory-based chromatographic methods. | Portable electronic noses and dedicated chemosensors. mdpi.com | Rapid, real-time, on-site analysis for quality control. |

Q & A

Q. What are the optimal synthetic routes and characterization methods for Methylthiomethyl butyrate in laboratory settings?

this compound can be synthesized via esterification or thioether-forming reactions, depending on precursor availability. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For example, GC-MS protocols optimized for ethyl butyrate detection (e.g., proton transfer reaction time-of-flight mass spectrometry with 0.0625–1 sec integration times) can be adapted .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Proton transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables real-time detection with high sensitivity, as demonstrated in breath analysis of ethyl butyrate . GC-MS remains a gold standard for quantitation, though method validation must account for matrix effects (e.g., fecal or tissue samples). Calibration curves using deuterated internal standards are recommended to improve accuracy .

Advanced Research Questions

Q. How does this compound modulate colonic fermentation dynamics compared to other short-chain fatty acid (SCFA) precursors?

In vitro fermentation models (e.g., batch cultures with human microbiota) can assess its butyrogenic potential. Key metrics include SCFA profiles (via HPLC) and pH shifts. Comparative studies should contrast it with resistant starch (RS) and nonstarch polysaccharides (NSP), noting RS’s higher butyrate yield but lower stool-bulking capacity . Pig or dog models are preferable over rodents due to closer physiological resemblance to humans in colonic fermentation .

Q. What experimental strategies resolve contradictions in this compound’s microbial metabolism across different dietary contexts?

Mixed-methods designs integrate quantitative SCFA measurements with 16S rRNA sequencing to link metabolite production to microbial community shifts. For instance, contradictory findings on butyrate’s role in colorectal cancer prevention may arise from inter-individual microbiota variability. Stratifying data by enterotypes or fiber intake can clarify these discrepancies .

Q. How can this compound serve as a substrate for esterase activity assays in enzyme kinetics studies?

Fluorometric assays using analogs like 4-methylumbelliferyl butyrate (hydrolyzed to fluorescent 4-methylumbelliferone) provide a methodological template. Kinetic parameters (e.g., , ) should be measured under physiological pH and temperature, with controls for non-enzymatic hydrolysis .

Methodological Considerations

- Data Granularity: High-resolution time-series data (e.g., 0.0625 sec integration in PTR-TOF-MS) capture dynamic release profiles but require robust computational tools for noise reduction .

- Model Organisms: Pig colonic models offer translational relevance for studying epithelial uptake and systemic effects, as >70% of butyrate is metabolized intestinally in humans .

- Safety Protocols: Handle this compound under fume hoods with nitrile gloves, referencing safety guidelines for structurally similar esters (e.g., ethyl butyrate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.